4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a synthetic organic compound belonging to the class of 1,2,4-oxadiazole derivatives. This class of compounds is known for its diverse biological activities, including potential applications as insecticides. Specifically, 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid has been identified as a potential inhibitor of 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti mosquitoes. [ [] ]
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a compound that belongs to the family of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Source: The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is available for research purposes. The CAS number for this compound is 876721-15-2, and its molecular formula is C13H14N2O4, with a molecular weight of 262.261 g/mol .
Classification: 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is classified as an organic compound and is particularly noted for its oxadiazole moiety, which is known for various pharmacological properties.
The synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid typically involves the cyclization of appropriate precursors. One common method includes:
Technical details regarding the specific reaction conditions (temperature, time, solvent) may vary based on the chosen synthetic route .
The molecular structure of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can be described as follows:
The structural representation can be visualized using molecular modeling software or chemical drawing tools .
The reactivity of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can include:
These reactions are significant in synthesizing derivatives or conjugates that may exhibit enhanced biological activity .
The mechanism of action for compounds containing oxadiazole rings often involves:
Data on specific targets and pathways can be elucidated through pharmacological studies and assays .
Relevant data on melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing the compound accurately .
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid has several scientific uses:
This compound's versatility makes it an important subject of study in various fields of chemistry and biology .
The 1,2,4-oxadiazole core in 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is synthesized primarily through cyclocondensation reactions between amidoximes and carboxylic acid derivatives. The Tiemann-Krüger reaction – the classical approach – involves reacting 3-methoxybenzamidoxime with acyl chlorides or activated esters under basic conditions (e.g., K₂CO₃/toluene reflux), yielding the 3,5-disubstituted oxadiazole scaffold [3] [5]. However, modern optimizations leverage coupling agents to enhance efficiency and regioselectivity:
Table 1: Cyclization Methods for 1,2,4-Oxadiazole Core Synthesis
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Classical Tiemann-Krüger | Acyl chloride, base, Δ | 35–79% | Simple reagents |
Carbodiimide (EDC/DIC) | DMF, rt-80°C, DMAP catalyst | 70–85% | Mild, avoids strong bases |
T3P®-Mediated | TEA, 80°C, solvent-free | 87–97% | High yield, low epimerization risk |
Microwave | DMF or solvent-free, 100–150°C | 90–95% | Rapid, high regiocontrol |
Naturally occurring 1,2,4-oxadiazoles (e.g., phidianidines, quisqualic acid) underscore the scaffold’s biological relevance, driving innovations in synthetic efficiency [3].
The 3-methoxyphenyl group at the C-3 position of the oxadiazole requires precise regiocontrol to avoid undesired ortho-isomers or demethylation. Key strategies include:
The methoxy group’s electronic contribution also enhances oxadiazole π-stacking in biological targets, rationalizing its retention in pharmacophore design [1] [3].
The butanoic acid side chain introduces purification challenges, prompting evaluation of support-based strategies:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Anchor Chemistry | Not applicable | Chlorotrityl resin via C-terminal ester |
Cyclization | In-situ with T3P®/EDC | Resin-bound amidoxime + glutaric anhydride |
Purification | Column chromatography (low yield) | Filtration/washes (high purity) |
Scale-Up Feasibility | High (multigram) | Low (<1 gram) |
Overall Yield | 60–75% (5 steps) | 40–55% (due to cleavage inefficiency) |
Catalysis is pivotal for optimizing the kinetically challenging oxadiazole ring closure:
Table 3: Catalytic Systems for Oxadiazole Cyclocondensation
Catalyst | Reaction Scope | Conversion | Conditions |
---|---|---|---|
Al(SbF₆)₃ (10 mol%) | Acyl halides + aldehydes | 85–93% | DCM, -40°C to rt |
TBAF (20 mol%) | Amidoximes + esters | 50–98% | THF, rt, 1–72 h |
T3P®/DIPEA (1.2 equiv) | Amidoximes + acids | >95% | Solvent-free, 60°C, 1 h |
CAL-B lipase | Side-chain esterification | 70–88% | Phosphate buffer, 37°C |
Microwave irradiation synergizes with these catalysts, reducing cyclization times to <10 minutes while maintaining regiochemical integrity [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3